methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
Description
Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at the 3-position and a 1-methylpyrazole-3-amido moiety at the 2-position. This structure combines electron-rich aromatic systems (thiophene and pyrazole) with functional groups (amide and ester) that influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBKGALLNHDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds based on synthesis, substituents, and properties:
Structural Features
- Target Compound: Core: Thiophene (3-carboxylate methyl ester) linked to 1-methylpyrazole via an amide bond at position 2.
Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate () :
- Core : Pyrazole substituted with a trifluoromethyl group (strong electron-withdrawing) and ethyl ester at position 4.
- Key Difference : Lacks the thiophene backbone and amide linkage present in the target compound.
- Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (): Core: Thiophene-2-carboxylate linked to a pyrazolo[3,4-d]pyrimidine moiety and a chromenone system. Key Substituents: Fluorophenyl, chromenone (planar aromatic system), and pyrazolopyrimidine (N-rich heterocycle). Key Difference: Increased complexity with fused rings and halogen substituents, enhancing molecular weight and steric bulk compared to the target compound .
Physical and Spectroscopic Properties
Functional Implications
- Solubility : The amide group in the target compound likely improves aqueous solubility compared to ester-only analogs (e.g., ).
- Bioactivity: Pyrazole-thiophene hybrids are often investigated as kinase inhibitors or antimicrobial agents.
- Stability : The trifluoromethyl group in ’s compound enhances metabolic stability, whereas the target compound’s amide bond may confer susceptibility to enzymatic hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves two key steps: (i) amide bond formation between thiophene-3-carboxylic acid derivatives and 1-methyl-1H-pyrazole-3-carboxamide using coupling agents like EDCI/HOBt, and (ii) esterification with methanol under acidic conditions. Reaction optimization includes temperature control (e.g., 0–25°C for amidation) and solvent selection (e.g., DMF or dichloromethane). Purification via reverse-phase HPLC (using methanol-water gradients) can achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>98% is standard for pharmacological studies).
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrazole and thiophene rings (e.g., coupling constants for amide protons at δ 10–12 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹ for esters/amides) .
Q. How does the methyl substitution on the pyrazole ring influence the compound’s physicochemical properties compared to ethyl analogs?
- Methodological Answer : Methyl substitution reduces steric bulk, potentially enhancing solubility and bioavailability. Comparative studies using logP measurements (octanol-water partitioning) and X-ray crystallography can reveal differences in hydrophobic interactions and crystal packing. Ethyl analogs may show lower aqueous solubility due to increased lipophilicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data between methyl- and ethyl-substituted analogs?
- Methodological Answer : Conduct parallel assays under standardized conditions (e.g., MIC assays for antimicrobial activity). Use molecular docking to compare binding affinities to targets (e.g., bacterial DNA gyrase). Statistical meta-analysis of published IC₅₀ values can identify outliers caused by assay variability (e.g., cell line differences) .
Q. How can the compound’s mechanism of action be elucidated in anticancer studies?
- Methodological Answer : Employ:
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) to identify primary targets.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
- Transcriptomic profiling (RNA-seq) : Identify differentially expressed genes post-treatment .
Q. What experimental approaches are recommended for studying stability under physiological conditions?
- Methodological Answer : Perform:
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
- Plasma stability assays : Measure half-life in human plasma using LC-MS.
- Forced degradation studies : Expose to heat, light, and oxidizers (H₂O₂) to identify degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with variations in:
- Pyrazole substituents (e.g., halogens, alkyl groups).
- Thiophene modifications (e.g., carboxylate vs. carboxamide).
Test derivatives in parallel bioassays (e.g., IC₅₀ in cancer cell lines) and correlate with computational descriptors (e.g., Hammett σ values) .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
- Methodological Answer : Challenges include low yields in amidation steps and purification bottlenecks. Solutions:
- Flow chemistry : Improve heat/mass transfer for exothermic reactions.
- Catalyst optimization : Use Pd/C or enzyme-mediated coupling for greener synthesis.
- Crystallization screening : Identify optimal solvents for high-purity bulk material .
Q. How can researchers validate the compound’s selectivity for intended biological targets to minimize off-effects?
- Methodological Answer : Use:
- Proteome-wide profiling (e.g., thermal shift assays) to identify off-target interactions.
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines.
- In silico toxicity prediction tools (e.g., ProTox-II) to flag potential adverse effects .
Key Recommendations for Researchers
- Prioritize HPLC-MS for routine purity checks to avoid batch-to-batch variability.
- Use molecular dynamics simulations to predict binding modes and guide SAR.
- Collaborate with pharmacokinetic experts early to address stability/toxicity gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
